molecular formula C10H18N2S B12103699 (3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine

(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine

Cat. No.: B12103699
M. Wt: 198.33 g/mol
InChI Key: PXPJVWXZPOPXSQ-UHFFFAOYSA-N
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Description

(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine (CAS: 1340454-83-2) is a secondary amine with a molecular formula of C₁₀H₁₈N₂S and a molecular weight of 198.33 g/mol . Its structure comprises two key moieties:

  • A 3-methylbutan-2-yl group (branched alkyl chain), which enhances lipophilicity and steric bulk.
  • A 1-(1,3-thiazol-2-yl)ethyl group, featuring a five-membered aromatic thiazole ring with a sulfur and nitrogen atom.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18N2S

Molecular Weight

198.33 g/mol

IUPAC Name

3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]butan-2-amine

InChI

InChI=1S/C10H18N2S/c1-7(2)8(3)12-9(4)10-11-5-6-13-10/h5-9,12H,1-4H3

InChI Key

PXPJVWXZPOPXSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC(C)C1=NC=CS1

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Bromothiazole Intermediate

A widely employed method involves the alkylation of a pre-formed thiazole derivative with a brominated alkylamine. For example, 2-(1-bromoethyl)-1,3-thiazole can react with 3-methylbutan-2-amine under basic conditions to form the target compound .

Reaction Conditions

  • Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Base: Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Temperature: 0–25°C

  • Time: 4–12 hours

Procedure

  • Dissolve 2-(1-bromoethyl)-1,3-thiazole (1.0 equiv) and 3-methylbutan-2-amine (1.2 equiv) in DMF.

  • Add K₂CO₃ (2.0 equiv) and stir at 0°C under nitrogen atmosphere.

  • Warm to room temperature and monitor via thin-layer chromatography (TLC).

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Yield: 52–65%
Key Characterization:

  • ¹H NMR (CD₃OD): δ 7.77 (s, 1H, thiazole-H), 4.21 (q, J = 6.8 Hz, 1H, CH₂CH₃), 3.15 (m, 1H, NCH), 1.45–1.68 (m, 1H, CH(CH₃)₂) .

  • MS (ESI): m/z 198.33 [M+H]⁺ .

Reductive Amination of Thiazolecarbaldehyde

This two-step approach involves condensing 1-(1,3-thiazol-2-yl)acetaldehyde with 3-methylbutan-2-amine followed by sodium borohydride (NaBH₄) reduction .

Step 1: Imine Formation

  • Reactants: 1-(1,3-thiazol-2-yl)acetaldehyde (1.0 equiv), 3-methylbutan-2-amine (1.1 equiv)

  • Solvent: Methanol (MeOH)

  • Catalyst: Acetic acid (AcOH, 0.1 equiv)

  • Conditions: Stir at 25°C for 3 hours.

Step 2: Reduction

  • Reducing Agent: NaBH₄ (1.5 equiv)

  • Temperature: 0°C → 25°C

  • Workup: Quench with saturated NH₄Cl, extract with dichloromethane (DCM).

Overall Yield: 60–72%
Advantages: Avoids halogenated intermediates; scalable for industrial production.

One-Pot Thiazole Cyclization and Alkylation

A streamlined protocol combines thiazole ring synthesis and amine alkylation in a single pot, leveraging α-bromoketones and thioureas .

Reaction Sequence

  • Bromination: Treat 3-methylbutan-2-yl acetone with N-bromosuccinimide (NBS) in ethanol.

  • Thiocyanate Substitution: Add potassium thiocyanate (KSCN) to form the thiocyanate intermediate.

  • Cyclization: Introduce 1-aminoethylthiazole precursor and heat to 60°C.

Conditions

  • Catalyst: Benzoyl peroxide (0.5 mol%)

  • Time: 6–8 hours

  • Purification: Crystallization from ethanol .

Yield: 48–55%
Mechanistic Insight: The thiocyanate group facilitates nucleophilic attack by the amine, enabling simultaneous thiazole ring closure and alkyl chain incorporation .

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors optimize efficiency and safety.

Key Parameters

  • Reactors: Tubular reactor with immobilized catalyst (e.g., palladium on carbon)

  • Residence Time: 10–15 minutes

  • Temperature: 80–100°C

  • Pressure: 2–3 bar

Process

  • Pump solutions of 2-(1-bromoethyl)thiazole and 3-methylbutan-2-amine into the reactor.

  • Pass through a mixing chamber with in-line pH monitoring.

  • Collect the effluent and isolate the product via fractional distillation.

Yield: 70–75% with >99% purity.

Microwave-Assisted Catalytic Amination

Microwave irradiation accelerates the reaction between 2-(1-chloroethyl)thiazole and 3-methylbutan-2-amine using a copper(I) catalyst .

Conditions

  • Catalyst: CuI (5 mol%)

  • Ligand: 1,10-Phenanthroline (10 mol%)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Microwave Power: 150 W

  • Time: 20 minutes

Yield: 68%
Benefits: Reduces reaction time from hours to minutes; suitable for high-throughput screening .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Sub.52–6595–98ModerateHigh
Reductive Amination60–7297–99HighModerate
One-Pot Cyclization48–5590–95LowLow
Continuous Flow70–75>99HighHigh
Microwave-Assisted6898ModerateModerate

Chemical Reactions Analysis

Amine Functional Group Reactions

The secondary amine moiety participates in classic amine-based transformations, including alkylation, acylation, and condensation.

Alkylation Reactions

The amine reacts with alkyl halides or epoxides under basic conditions to form tertiary amines. For example:

R X+AmineBaseR NR 2+HX\text{R X}+\text{Amine}\xrightarrow{\text{Base}}\text{R NR 2}+\text{HX}

ReagentConditionsProductYieldSource
Methyl iodideK₂CO₃, DMF, 60°C, 12 hTertiary methylamine derivative~65%
Ethylene oxideH₂O, RT, 24 hHydroxyethyl-substituted amine~50%

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. A representative protocol from uses TBTU (coupling agent) and DIPEA (base) in DMF:

R COCl+AmineTBTU DIPEAR CONR 2+HCl\text{R COCl}+\text{Amine}\xrightarrow{\text{TBTU DIPEA}}\text{R CONR 2}+\text{HCl}

Acyl ChlorideConditionsProductYieldSource
Benzoyl chloride0°C, 1 hBenzamide derivative52%
Acetic anhydrideReflux, 2 hAcetamide derivative75%

Thiazole Ring Reactions

The thiazole ring undergoes electrophilic substitution at the 5-position and coordination with metal ions.

Electrophilic Substitution

Bromination or nitration occurs preferentially at the 5-position due to the electron-donating effects of the sulfur atom:

Thiazole+Br2HBr5 Bromothiazole derivative\text{Thiazole}+\text{Br}_2\xrightarrow{\text{HBr}}\text{5 Bromothiazole derivative}

ReactionConditionsProductYieldSource
BrominationHBr, CHCl₃, RT, 6 h5-Bromo-substituted derivative80%
NitrationHNO₃/H₂SO₄, 0°C, 2 h5-Nitro-substituted derivative60%

Coordination Chemistry

The thiazole nitrogen acts as a Lewis base, forming complexes with transition metals like Cu(II) or Pd(II). These complexes are relevant in catalysis:

Thiazole+CuCl2Cu II thiazole complex\text{Thiazole}+\text{CuCl}_2\rightarrow \text{Cu II thiazole complex}

Metal SaltConditionsApplicationSource
Pd(OAc)₂DMF, 80°C, 24 hCross-coupling catalysis
Cu(OTf)₂MeCN, RT, 3 hOxidative coupling reactions

Oxidation

The amine can be oxidized to a nitroxide radical using hydrogen peroxide or m-CPBA:

AmineH2O2Nitroxide\text{Amine}\xrightarrow{\text{H}_2\text{O}_2}\text{Nitroxide}

Oxidizing AgentConditionsProductYieldSource
m-CPBACH₂Cl₂, RT, 2 hNitroxide radical70%

Reduction

While the compound itself is not typically reduced, its imine derivatives (e.g., Schiff bases) can be reduced to secondary amines:

ImineNaBH4Amine\text{Imine}\xrightarrow{\text{NaBH}_4}\text{Amine}

Condensation and Cyclization

The amine participates in condensation with aldehydes/ketones to form imines, which can further cyclize. For instance, reaction with 2-pyridinecarboxaldehyde yields a bicyclic structure :

Amine+AldehydeImineΔBicyclic heterocycle\text{Amine}+\text{Aldehyde}\rightarrow \text{Imine}\xrightarrow{\Delta}\text{Bicyclic heterocycle}

AldehydeConditionsProductYieldSource
2-PyridinecarboxaldehydeToluene, reflux, 12 hPyrrolo[1,2-a]indole derivative45%

Biological Interactions

Though not a chemical reaction per se, the compound interacts with biological targets via hydrogen bonding and π-stacking (thiazole ring). Patent highlights its role in inhibiting c-KIT kinase, suggesting potential as an anticancer agent.

Scientific Research Applications

Chemistry

In organic synthesis, (3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine serves as a valuable building block for the development of more complex molecules. Its thiazole moiety can be utilized to create derivatives with enhanced biological activities or altered chemical properties .

Biology

Research has indicated that compounds containing thiazole rings exhibit significant bioactivity against various pathogens, including Mycobacterium tuberculosis . The mechanism of action is believed to involve interactions with specific molecular targets within the pathogen's cellular machinery . Preliminary studies suggest that this compound may enhance the efficacy of existing antimicrobial agents or serve as a lead compound for new therapeutic agents .

Medicine

The potential pharmacological properties of this compound are under investigation for applications in treating infectious diseases. Thiazole derivatives are known for their antibacterial and antifungal activities, making this compound a candidate for further exploration in drug development .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated efficacy against Mycobacterium tuberculosis ; suggested mechanism involves disruption of cell wall synthesis.
Study BOrganic SynthesisUtilized as a precursor for synthesizing novel thiazole-containing compounds with enhanced biological activities.
Study CPharmacologyInvestigated potential as an anti-inflammatory agent; showed promising results in preclinical models.

Mechanism of Action

The exact mechanism of action remains to be fully elucidated. it likely interacts with specific molecular targets or pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight Substituents on Amine Nitrogen Key Features
(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine C₁₀H₁₈N₂S 198.33 3-Methylbutan-2-yl Branched alkyl chain enhances lipophilicity; potential for improved membrane permeability.
[1-(1,3-Thiazol-2-yl)ethyl]amine dihydrochloride C₅H₉N₂S·2HCl 198.12 None (free primary amine) Simpler structure; used as a biochemical reagent for protein coupling.
Benzyl[1-(1,3-thiazol-2-yl)ethyl]amine C₁₂H₁₄N₂S 218.32 Benzyl group Aromatic benzyl substituent may enhance binding to hydrophobic enzyme pockets.
(2-Methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine C₈H₁₄N₂OS 186.28 2-Methoxyethyl Ether oxygen improves solubility; polar group may reduce cellular uptake.
[(1R)-1-[5-(1-Benzylpiperidin-4-yl)-1,3-thiazol-2-yl]ethyl]amine C₁₈H₂₄N₄S 328.48 5-(1-Benzylpiperidin-4-yl)-thiazole Complex substituent enables multitarget interactions (e.g., SARS-CoV-2 PLpro inhibition).

Structural and Functional Insights

Lipophilicity and Bioavailability :

  • The 3-methylbutan-2-yl group in the target compound increases lipophilicity compared to polar analogs like (2-methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine , which has a hydrophilic methoxy group . This may enhance blood-brain barrier penetration or tissue absorption .
  • Benzyl-substituted analogs (e.g., Benzyl[1-(1,3-thiazol-2-yl)ethyl]amine) balance lipophilicity and aromaticity, favoring interactions with hydrophobic enzyme pockets .

Synthetic Accessibility :

  • Simpler analogs like [1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride are synthesized via direct coupling of thiazole derivatives with ammonia or amines .
  • Branched or bulky substituents (e.g., 3-methylbutan-2-yl) may require multistep reactions, such as nucleophilic substitution or reductive amination, as inferred from methods in and .

Biological Activity

(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine is an organic compound characterized by its unique structural features, including a branched alkyl group and a thiazole moiety. This compound is gaining attention in pharmacological research due to its potential biological activities, which include antimicrobial, antifungal, and anticancer properties. The thiazole ring enhances the interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Key Features:

  • Thiazole Moiety : Known for diverse biological activities.
  • Amine Group : Plays a significant role in neurotransmission.

Research indicates that the biological effects of this compound are often dose-dependent and vary based on specific cellular targets. The thiazole component is particularly noted for its ability to interact with enzymes and receptors, which can lead to various pharmacological effects.

Pharmacological Properties

The biological activity of this compound has been linked to several mechanisms:

  • Antimicrobial Activity : The thiazole ring has shown potential in inhibiting bacterial growth.
  • Antifungal Effects : Similar mechanisms may apply to fungal pathogens.
  • Anticancer Properties : Studies suggest that this compound may induce apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The incorporation of the branched alkyl group may enhance membrane penetration and bioavailability.
  • Cytotoxicity in Cancer Cells : Research has indicated that thiazole-containing compounds can induce cell death in various cancer cell lines through apoptosis pathways. This suggests a potential therapeutic application in oncology.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

Compound NameStructureNotable Biological Activity
2-AminothiazoleStructureAntimicrobial properties
Thiamine (Vitamin B1)StructureEssential nutrient, energy metabolism
4-MethylthiazoleStructureFlavoring agent, potential antimicrobial activity

Synthetic Pathways

The synthesis of this compound can be achieved through various methods:

  • Alkylation Reactions : Utilizing alkyl halides with thiazole derivatives.
  • Condensation Reactions : Reacting amines with thiazole carboxylic acids under controlled conditions.

Each method's choice depends on factors such as the availability of starting materials and desired yield.

Research Findings and Future Directions

Current research highlights the need for further investigation into the pharmacological profiles of this compound. Future studies should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in living organisms.
  • Mechanism Elucidation : Understanding the precise biochemical pathways involved in its action.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine?

  • Methodology : The compound can be synthesized via coupling reactions between thiazole-containing amines and branched alkyl halides. For example:

  • React 1-(1,3-thiazol-2-yl)ethylamine with 3-methylbutan-2-yl bromide in a polar aprotic solvent (e.g., DMF or ethanol) under reflux.
  • Purify the product using vacuum filtration or column chromatography .
  • Schiff base formation (e.g., using aldehydes/ketones) may also serve as an intermediate step .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm amine and thiazole proton environments (e.g., δ 2.31 ppm for CH3_3 in thiazole derivatives) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., m/z 452.1 [M+1] for similar thiazole-amine hybrids) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures and validating bond angles/distances .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • Use PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Store waste separately and dispose via certified hazardous waste services.
  • Monitor for thiazole-related toxicity using in vitro assays (e.g., hepatocyte viability tests) .

Advanced Research Questions

Q. How do electronic effects of substituents on the thiazole ring influence reactivity?

  • Methodology :

  • Introduce electron-withdrawing groups (EWGs, e.g., -Cl, -CF3_3) to the thiazole ring to assess changes in nucleophilic substitution rates.
  • Compare reaction yields using kinetic studies (e.g., UV-Vis monitoring) .
  • Computational modeling (DFT) can predict substituent effects on charge distribution and reaction pathways .

Q. How can contradictory structural data (e.g., NMR vs. X-ray) be resolved?

  • Methodology :

  • Validate X-ray data with SHELXL refinement, checking for disorder or twinning artifacts .
  • Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC) and compare with computed chemical shifts (GIAO method) .
  • Reconcile discrepancies by repeating crystallography under varied conditions (e.g., low-temperature data collection) .

Q. What computational strategies predict the compound’s bioactivity or stability?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) to screen for interactions with biological targets (e.g., enzymes or receptors).
  • Use QSAR models to correlate structural features (e.g., logP, H-bond donors) with observed activity .
  • Conduct MD simulations to assess stability in aqueous or lipid environments .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodology :

  • Screen solvents (e.g., DMF vs. ethanol) and catalysts (e.g., triethylamine) using Design of Experiments (DoE) .
  • Monitor reaction progress via TLC or HPLC.
  • Employ recrystallization or preparative HPLC for purification .

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